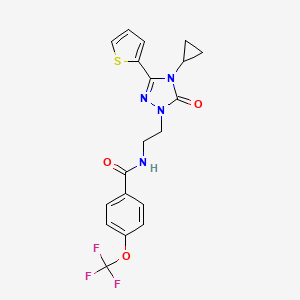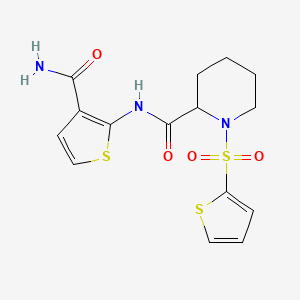
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study focused on the green synthesis of N-substituted thiophene carboxamides demonstrated potential antibacterial and antifungal activities. The synthesis process involved 1,3-dipolar cycloaddition methodology, which was environmentally friendly and yielded compounds with significant antimicrobial properties against Bacillus subtilis and Aspergillus niger (Sowmya et al., 2018).
Enzyme Inhibitory Activity and Molecular Docking
Another research presented the design, synthesis, and evaluation of thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities. These compounds showed promising results against enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, highlighting their potential as enzyme inhibitors. Molecular docking studies further revealed their significant interactions at enzyme active sites, indicating a strong potential for structural modifications and pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).
Anticancer Activity
Research into thiophene-2-carboxamide derivatives has uncovered their in vitro cytotoxicity against cancer cell lines. The study synthesized new thiophene-based compounds and evaluated their anticancer activity, revealing that certain derivatives exhibit good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures. This indicates the potential of these compounds in anticancer drug development (Atta & Abdel‐Latif, 2021).
Antiobesity Effects
A study on the effects of cannabinoid CB1 receptor antagonists on obesity demonstrated that chronic treatment with such compounds could reduce food intake, body weight, and adipose tissue mass in diet-induced obese mice. This suggests the viability of cannabinoid CB1 receptor antagonists as a pharmacological approach to treat obesity (Hildebrandt et al., 2003).
Alzheimer’s Disease Treatment Potential
A study exploring the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives aimed to evaluate new drug candidates for Alzheimer’s disease. These compounds were designed to inhibit acetylcholinesterase enzyme, a key target in treating Alzheimer's. The research highlights the potential of these newly synthesized compounds as drug candidates for Alzheimer’s disease, emphasizing their importance in ongoing drug discovery efforts (Rehman et al., 2018).
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c16-13(19)10-6-9-24-15(10)17-14(20)11-4-1-2-7-18(11)25(21,22)12-5-3-8-23-12/h3,5-6,8-9,11H,1-2,4,7H2,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLSYVXDDJVFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


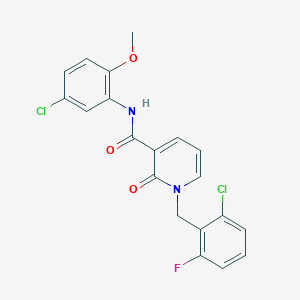
![2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2832660.png)

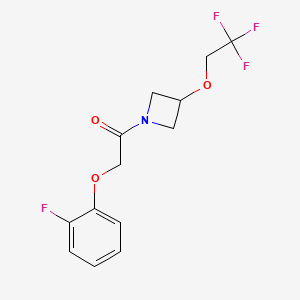
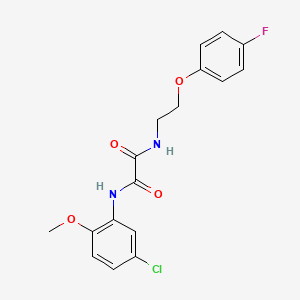
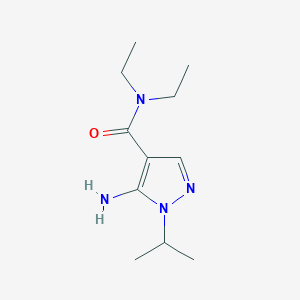
![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2832666.png)
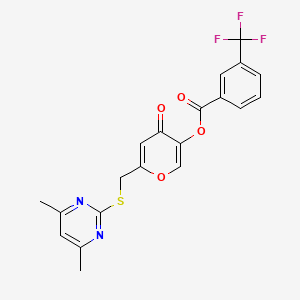
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2832671.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832672.png)
